L-glycero-L-galacto-Heptose

Description

BenchChem offers high-quality L-glycero-L-galacto-Heptose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-glycero-L-galacto-Heptose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

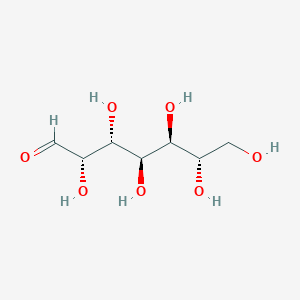

IUPAC Name |

(2S,3R,4R,5S,6S)-2,3,4,5,6,7-hexahydroxyheptanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5+,6+,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZMPEPLWKRVLD-JAIWFUSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724983 |

Source

|

| Record name | L-glycero-L-galacto-Heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20585-65-3 |

Source

|

| Record name | L-glycero-L-galacto-Heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Part 1: Molecular Architecture - Defining the L-glycero-L-galacto-Heptose Structure

An In-depth Technical Guide to the Structure, Biosynthesis, and Significance of L-glycero-L-galacto-Heptose

This guide provides a comprehensive exploration of L-glycero-L-galacto-heptose, a seven-carbon monosaccharide of significant interest in microbiology and immunology. We will deconstruct its complex stereochemistry, elucidate its biological importance as a core component of bacterial infrastructure, detail its biosynthetic origins, and discuss the methodologies for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this unique carbohydrate.

The precise arrangement of atoms in L-glycero-L-galacto-heptose dictates its function. Unlike common hexoses, the seven-carbon backbone allows for a greater number of stereoisomers, making a systematic understanding of its structure crucial.

The Linear Backbone and Stereochemical Assignment

L-glycero-L-galacto-Heptose is an aldoheptose, meaning it possesses a seven-carbon chain with an aldehyde group at the C1 position. Its specific stereochemistry is encoded in its name. The "heptose" designation confirms the seven-carbon backbone. The prefixes "L-glycero" and "L-galacto" define the orientation of the hydroxyl groups at its five chiral centers (C2 through C6).

-

L-galacto Configuration (C2-C5): This describes the stereochemistry of the upper portion of the sugar. In a standard Fischer projection, the hydroxyl groups at C2, C3, C4, and C5 have the same relative configuration as L-galactose (Left, Right, Left, Left).

-

L-glycero Configuration (C6): This refers to the stereocenter furthest from the primary functional group (the aldehyde at C1). This is the key determinant for the overall L- or D- designation of the sugar. In this case, the hydroxyl group at C6 is on the left, analogous to L-glyceraldehyde.

Cyclic Conformations in Solution

In aqueous environments, the linear aldehyde form of L-glycero-L-galacto-heptose exists in equilibrium with its more stable cyclic hemiacetal forms. The intramolecular reaction between the C1 aldehyde and the C5 hydroxyl group forms a six-membered ring known as a pyranose. This cyclization creates a new stereocenter at C1, the anomeric carbon, resulting in two anomers: α and β. Given the stereochemistry, the β-anomer in a chair conformation that places the bulky C6 side chain in an equatorial position is predicted to be the most stable.

Structural Visualization

The relationship between the linear and cyclic forms is fundamental to the chemistry of this heptose.

Caption: Linear and cyclic forms of L-glycero-L-galacto-Heptose.

Part 2: Biological and Immunological Significance

Heptoses are not merely structural curiosities; they are central to the biology of many Gram-negative bacteria and are now understood to be key players in the interaction between these pathogens and their hosts.

A Foundational Component of Lipopolysaccharide (LPS)

The outer membrane of Gram-negative bacteria is anchored by lipopolysaccharide (LPS), a molecule critical for bacterial viability and a potent activator of the host immune system.[1] LPS consists of three domains: Lipid A, the O-antigen, and a core oligosaccharide that links them. Heptoses, particularly L-glycero-D-manno-heptose and its derivatives, are the defining components of the inner core region.[2] This inner core is highly conserved and essential for the structural integrity of the outer membrane. The absence or truncation of this heptose-containing region often renders bacteria more susceptible to antibiotics and less virulent.[3]

A Bacterial Fingerprint: ADP-Heptose as a Pathogen-Associated Molecular Pattern (PAMP)

For decades, the Lipid A portion of LPS was considered the primary bacterial molecule that triggered an immune response. However, recent groundbreaking research has identified a soluble intermediate in the heptose biosynthetic pathway, ADP-heptose (and its precursor, heptose-1,7-bisphosphate), as a novel Pathogen-Associated Molecular Pattern (PAMP).[1][4]

Because heptose biosynthesis is unique to bacteria, the presence of these molecules inside a host cell is a definitive sign of an intracellular bacterial infection.[1] Host cells have evolved cytosolic surveillance proteins, such as ALPK1, that directly bind to ADP-heptose metabolites. This binding initiates a signaling cascade through the adaptor protein TIFA, leading to the activation of the master inflammatory transcription factor NF-κB and the production of pro-inflammatory cytokines.[4] This pathway serves as a critical alarm system, alerting the immune system to the presence of invasive bacteria.

Caption: Host sensing of bacterial ADP-Heptose as a PAMP.

Part 3: The Biosynthetic Pathway

The creation of a specific heptose stereoisomer like L-glycero-L-galacto-heptose is a testament to the precision of enzymatic catalysis. While the exact pathway for this specific isomer is not fully elucidated in all organisms, a plausible route can be constructed based on the well-characterized biosynthesis of related heptoses in bacteria such as Campylobacter jejuni.[5][6][7]

The Universal Heptose Precursor

The journey to most bacterial heptoses begins with sedoheptulose 7-phosphate, a product of the pentose phosphate pathway.[2] A series of core enzymes converts this precursor into a nucleotide-activated sugar, most commonly GDP-D-glycero-α-D-manno-heptose or ADP-L-glycero-β-D-manno-heptose.[8] This nucleotide "handle" is critical, as it provides the energy for subsequent enzymatic modifications and eventual transfer to the growing LPS molecule.

A Proposed Enzymatic Cascade for L-glycero-L-galacto-Heptose

Achieving the L-glycero-L-galacto stereochemistry from a common precursor like GDP-D-glycero-α-D-manno-heptose requires a sequence of specific enzymatic modifications. The causality is clear: each enzyme performs a highly specific stereochemical transformation that is impossible to achieve through non-catalyzed chemistry under physiological conditions.

-

C4 Oxidation: The pathway is initiated by a C4-dehydrogenase, which oxidizes the hydroxyl group at C4 to a keto group. This is a critical activating step, as the resulting ketone flattens the local geometry and increases the acidity of the protons at the adjacent C3 and C5 positions.[7]

-

C3/C5 Epimerization: A C3/C5 epimerase can now act on the 4-keto intermediate. These enzymes catalyze the removal and re-addition of protons at the C3 and C5 positions, inverting the stereochemistry to produce a 4-keto-L-galacto intermediate.[9][10]

-

C6 Epimerization: To convert the D-glycero configuration at C6 to the required L-glycero form, a C6 epimerase is necessary. This is a less common but known enzymatic activity for sugar modification.

-

C4 Reduction: Finally, a stereospecific C4-reductase, typically using NADPH as a hydride donor, reduces the C4 keto group back to a hydroxyl group, but with the opposite stereochemistry of the starting material, locking in the final L-galacto configuration.[7]

Caption: A plausible enzymatic route to L-glycero-L-galacto-Heptose.

Part 4: Synthesis and Structural Verification

The low natural abundance of specific heptose isomers necessitates chemical or chemoenzymatic synthesis for research purposes. These multi-step syntheses are challenging but provide the pure material required for immunological studies and drug development.

Strategies in Heptose Synthesis

The primary challenge in carbohydrate synthesis is controlling the stereochemistry at multiple chiral centers. Common strategies for synthesizing heptoses involve the homologation (one-carbon chain extension) of more readily available hexoses or pentoses.[11]

-

Causality in Synthetic Design: Methodologies like the Wittig olefination or Grignard reactions are used to add the seventh carbon.[12][13] The choice of reaction is dictated by the need to create a functional group (like an alkene) that can then be dihydroxylated in a stereocontrolled manner (e.g., using osmium tetroxide) to set the stereochemistry at C5 and C6. Protecting groups are extensively used to mask reactive hydroxyl groups, ensuring that reactions occur only at the desired position.

Representative Protocol: Chemoenzymatic Synthesis of a Heptose Precursor

The following protocol is adapted from the synthesis of D-glycero-D-manno-heptose-7-phosphate, a key intermediate, and illustrates the logic of carbohydrate synthesis.[14] This protocol is self-validating as the successful formation of the product at each stage is confirmed by analytical methods before proceeding.

Objective: To synthesize a phosphorylated heptose from a hexose precursor.

Methodology:

-

Step 1: Anomeric Protection.

-

Procedure: React the starting hexose (e.g., D-mannose) with benzyl alcohol and acetyl chloride.

-

Causality: This forms a benzyl glycoside at the anomeric position (C1). This is a robust protecting group that prevents the sugar from cyclizing and reacting at C1 during subsequent steps.

-

-

Step 2: Selective C6 Protection.

-

Procedure: React the product from Step 1 with TBDPSCl (tert-butyldiphenylsilyl chloride) and imidazole.

-

Causality: The bulky TBDPS group selectively protects the primary hydroxyl at C6, leaving the C7 hydroxyl (once formed) and other secondary hydroxyls available for later modification. Imidazole acts as a base to activate the hydroxyl group.

-

-

Step 3: Chain Extension (Homologation).

-

Procedure: (a) Oxidize the C6 hydroxyl to an aldehyde using a mild oxidant like Dess-Martin periodinane. (b) React the resulting aldehyde with a Wittig reagent (e.g., Ph3P=CH2) to form a C6-C7 double bond.

-

Causality: This two-step process extends the carbon chain from six to seven carbons. The Wittig reaction is a reliable method for forming carbon-carbon double bonds from aldehydes.

-

-

Step 4: Stereocontrolled Dihydroxylation.

-

Procedure: React the alkene from Step 3 with osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMMO).

-

Causality: This reaction adds two hydroxyl groups across the double bond in a syn fashion, creating the C5 and C6 stereocenters with a predictable orientation based on substrate control. NMMO is a co-oxidant that regenerates the OsO4, allowing it to be used in catalytic amounts.

-

-

Step 5: Phosphorylation.

-

Procedure: After several protecting group manipulations, react the free C7 hydroxyl with a phosphitylating agent (e.g., dibenzyl N,N-diisopropylphosphoramidite) followed by oxidation.

-

Causality: This introduces the phosphate group at the C7 position. The benzyl groups on the phosphate are protecting groups that can be removed under mild conditions.

-

-

Step 6: Global Deprotection.

-

Procedure: Remove all protecting groups (e.g., benzyl, silyl) using catalytic hydrogenation (e.g., Pd(OH)2/C under H2 atmosphere).

-

Causality: This final step reveals the target molecule. Catalytic hydrogenation is a clean and effective method for removing benzyl-type protecting groups without disturbing the sensitive stereocenters of the sugar.

-

Structural Verification Data

The identity and purity of the synthesized heptose must be rigorously confirmed. A combination of mass spectrometry and NMR spectroscopy provides unambiguous structural validation.

| Technique | Structural Feature Analyzed | Expected Observation / Value | Rationale for Verification |

| HRMS (ESI+) | Molecular Ion | m/z for [M+Na]⁺ = 233.0637 (C₇H₁₄O₇Na) | Confirms the elemental composition and molecular weight with high accuracy. |

| ¹H NMR | Anomeric Proton (H-1) | δ ≈ 4.5 - 5.2 ppm; small coupling constant (J ≈ 1-3 Hz) for α, larger (J ≈ 7-9 Hz) for β. | The chemical shift and coupling constant definitively identify the anomeric configuration (α or β). |

| ¹H NMR | Ring Protons (H-2 to H-6) | δ ≈ 3.5 - 4.5 ppm; complex multiplet patterns. | The specific coupling patterns between adjacent protons confirm the relative stereochemistry of the hydroxyl groups. |

| ¹³C NMR | Anomeric Carbon (C-1) | δ ≈ 95 - 105 ppm | The chemical shift of C-1 is highly sensitive to the anomeric configuration. |

| ¹³C NMR | Other Carbons (C-2 to C-7) | δ ≈ 60 - 80 ppm | The presence of seven distinct signals in this region confirms the seven-carbon backbone. |

Conclusion

L-glycero-L-galacto-Heptose is more than just a complex sugar; it is a key molecular player at the interface of bacterial survival and host immunity. Its unique stereochemistry, arising from a precise biosynthetic pathway, makes it an integral part of the protective outer membrane of Gram-negative bacteria. The discovery that intermediates of this pathway function as potent activators of the innate immune system has opened new avenues for understanding host-pathogen interactions and for the development of novel antibiotics or vaccine adjuvants. The continued study of the structure, synthesis, and function of this and other rare heptoses will undoubtedly remain a fertile ground for discovery in chemical biology and medicine.

References

-

McCallum, M., L. L. Lee, C. M. Szymanski, and M. E. Tanner. 2013. "Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni." Biochemistry. Available at: [Link]

-

McCallum, M., L. L. Lee, C. M. Szymanski, and M. E. Tanner. 2013. "Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni." National Institutes of Health. Available at: [Link]

-

ResearchGate. n.d. "Correspondence between enzymes involved in heptose modification in strains NCTC 11168 and 81-176." Available at: [Link]

-

Zamyatina, A. 2023. "A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection." MDPI. Available at: [Link]

-

Seregina, T. A., and I. Yu. Petrushanko. 2021. "Enzymes of ADP-Heptose Biosynthesis as Targets for the Creation of Broad-Spectrum Antibacterial Drugs." Molecular Biology. Available at: [Link]

-

Xie, X., et al. 2022. "Insights into the biosynthesis of septacidin l-heptosamine moiety unveils a VOC family sugar epimerase." National Institutes of Health. Available at: [Link]

-

Scribd. n.d. "General Homologation Strategy For Synthesis of L-Glycero - and D Glycero-Heptopyranoses." Available at: [Link]

-

Wang, B., et al. 2014. "Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE." National Institutes of Health. Available at: [Link]

-

Xia, T.-Y., et al. 2014. "Synthesis of L-glucose and L-galactose derivatives from D-sugars." Chin. Chem. Lett. Available at: [Link]

-

Pohl, N. L. 2008. "Synthesis and Quantitative Evaluation of Glycero-D-manno-heptose Binding to Concanavalin A by Fluorous-Tag Assistance." Angewandte Chemie. Available at: [Link]

-

Zamyatina, A., et al. 2008. "Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside." National Institutes of Health. Available at: [Link]

-

ResearchGate. n.d. "Synthesis of l-glycero- and d-glycero-d-manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2." Available at: [Link]

-

Tanner, M. E., et al. 2012. "Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni." National Institutes of Health. Available at: [Link]

-

Kneidinger, B., et al. 2002. "Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli." National Institutes of Health. Available at: [Link]

-

ResearchGate. n.d. "Preparative routes to L-glycero-D-manno-heptose (1) and derivatives." Available at: [Link]

-

Gaudet, R. G., and J. C. Kagan. 2016. "Heptose Sounds the Alarm: Innate Sensing of a Bacterial Sugar Stimulates Immunity." PLOS Pathogens. Available at: [Link]

-

Nagy, L., et al. 2021. "The biosynthesis pathway of ADP-L-glycero-β-D-manno-heptose." ResearchGate. Available at: [Link]

-

PubChem. n.d. "L-Glycero-D-Manno-Heptose." National Institutes of Health. Available at: [Link]

-

Ohmenhäuser, M., et al. 2013. "NMR spectra of maltose, sucrose, D(+)-galactose, and D(+)-xylose standards in the mid-field region." ResearchGate. Available at: [Link]

Sources

- 1. Heptose Sounds the Alarm: Innate Sensing of a Bacterial Sugar Stimulates Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymes of ADP-Heptose Biosynthesis as Targets for the Creation of Broad-Spectrum Antibacterial Drugs - Seregina - Molecular Biology [rjpbr.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Insights into the biosynthesis of septacidin l-heptosamine moiety unveils a VOC family sugar epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. plantgenomics.iastate.edu [plantgenomics.iastate.edu]

- 13. researchgate.net [researchgate.net]

- 14. Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of L-glycero-L-galacto-Heptose in bacteria.

An In-depth Technical Guide to the Biosynthesis of L-glycero-D-manno-Heptose in Bacteria

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the biosynthesis of L-glycero-D-manno-heptose, a critical component of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria. Understanding this pathway is paramount for researchers in microbiology, infectious diseases, and drug development, as it represents a key target for novel antimicrobial strategies.

Introduction: The Significance of L-glycero-D-manno-Heptose

L-glycero-D-manno-heptose is a seven-carbon sugar that plays a crucial role in the structural integrity of the outer membrane of Gram-negative bacteria. It is a key constituent of the inner core of lipopolysaccharide (LPS), a molecule essential for bacterial viability and a major virulence factor. The biosynthesis of this heptose is a unique and highly conserved pathway in bacteria, making it an attractive target for the development of new antibiotics. Disrupting this pathway can lead to a compromised outer membrane, increased susceptibility to antibiotics, and reduced virulence.

The Core Biosynthetic Pathway

The biosynthesis of L-glycero-D-manno-heptose is a multi-step enzymatic process that converts sedoheptulose 7-phosphate, a metabolite from the pentose phosphate pathway, into ADP-L-glycero-β-D-manno-heptose. This activated nucleotide sugar is the final product that is incorporated into the LPS core. The pathway involves a series of isomerization, phosphorylation, and adenylylation reactions catalyzed by a dedicated set of enzymes.

The canonical pathway involves four key enzymes: GmhA, HldE, GmhB, and HldA.

-

GmhA (Sedoheptulose-7-phosphate isomerase): This enzyme catalyzes the initial step, the isomerization of sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate.

-

HldE (D-glycero-D-manno-heptose 7-phosphate kinase): HldE then phosphorylates D-glycero-D-manno-heptose 7-phosphate at the C1 position to produce D-glycero-D-manno-heptose 1,7-bisphosphate.

-

GmhB (D-glycero-D-manno-heptose 1,7-bisphosphate phosphatase): This enzyme removes the phosphate group from the C7 position, yielding D-glycero-D-manno-heptose 1-phosphate.

-

HldA (D-glycero-D-manno-heptose 1-phosphate adenylyltransferase): In the final step, HldA activates D-glycero-D-manno-heptose 1-phosphate by transferring an AMP moiety from ATP to form ADP-D-glycero-D-manno-heptose.

Following these steps, an epimerase is required to convert the D-glycero-D-manno-heptose moiety to the final L-glycero-D-manno-heptose form.

Below is a diagram illustrating the core biosynthetic pathway.

Caption: The biosynthetic pathway of L-glycero-D-manno-heptose.

Experimental Protocols: A Guide to Studying the Pathway

The elucidation of this pathway has been made possible through a combination of genetic, biochemical, and structural studies. Here, we provide a generalized workflow for the expression and purification of the biosynthetic enzymes, followed by an in vitro reconstitution of the pathway.

Experimental Workflow Overview

The following diagram outlines the typical workflow for characterizing the L-glycero-D-manno-heptose biosynthetic pathway.

Caption: A generalized experimental workflow for studying the pathway.

Step-by-Step Methodology: Recombinant Protein Expression and Purification

This protocol describes the expression and purification of a His-tagged biosynthetic enzyme from E. coli.

-

Cloning: The gene of interest (e.g., gmhA) is PCR amplified from bacterial genomic DNA and cloned into a suitable expression vector (e.g., pET-28a) containing an N-terminal His6-tag.

-

Transformation: The resulting plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Expression:

-

Inoculate 1 L of Luria-Bertani (LB) medium containing the appropriate antibiotic with an overnight culture of the transformed E. coli.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18°C) overnight to enhance protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

-

-

Size Exclusion Chromatography (Optional):

-

For higher purity, the eluted protein can be further purified by size exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

-

Purity Analysis: Analyze the purity of the final protein sample by SDS-PAGE.

In Vitro Pathway Reconstitution and Product Analysis

-

Reaction Setup:

-

Combine the purified enzymes (GmhA, HldE, GmhB, HldA, and the epimerase) in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Add the initial substrate, sedoheptulose 7-phosphate, and the required cofactors (ATP).

-

Incubate the reaction mixture at 37°C.

-

-

Time-Course Analysis:

-

Withdraw aliquots from the reaction mixture at different time points.

-

Quench the reaction by adding a suitable solvent (e.g., chloroform or a strong acid).

-

-

LC-MS/MS Analysis:

-

Analyze the quenched samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the intermediates and the final product, ADP-L-glycero-D-manno-heptose.

-

Quantitative Data Summary

The following table summarizes representative kinetic parameters for the enzymes in the L-glycero-D-manno-heptose biosynthetic pathway from Escherichia coli. Note that these values can vary depending on the specific bacterial species and experimental conditions.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| GmhA | Sedoheptulose 7-phosphate | 150 | 2.5 | |

| HldE | D-glycero-D-manno-heptose 7-phosphate | 50 | 10 | |

| GmhB | D-glycero-D-manno-heptose 1,7-bisphosphate | N/A | N/A | |

| HldA | D-glycero-D-manno-heptose 1-phosphate | 25 | 5 |

Concluding Remarks and Future Directions

The biosynthesis of L-glycero-D-manno-heptose is a well-defined and essential pathway in Gram-negative bacteria. Its absence in eukaryotes makes it an ideal target for the development of novel antibacterial agents. Future research in this field will likely focus on:

-

Inhibitor Screening: High-throughput screening for small molecule inhibitors of the biosynthetic enzymes.

-

Structural Biology: Detailed structural characterization of the enzymes to aid in rational drug design.

-

Alternative Pathways: Investigation of alternative or bypass pathways for heptose biosynthesis in different bacterial species.

A thorough understanding of this core metabolic pathway will continue to be a cornerstone of efforts to combat the growing threat of antibiotic resistance.

References

-

Valverde, R., et al. (2019). The Biosynthesis of L-glycero-D-manno-heptose. Trends in Glycoscience and Glycotechnology, 31(181), E123-E134. [Link]

-

Kneidinger, B., et al. (2002). Biosynthesis of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363-369. [Link]

-

Ding, L., et al. (2014). The biosynthesis of the bacterial cell envelope heptose is a new target for drug discovery. Infection and Immunity, 82(4), 1434-1444. [Link]

A Comprehensive Technical Guide to the L-glycero-L-galacto-Heptose Metabolic Pathway: From Core Biochemistry to Therapeutic Potential

Abstract

The L-glycero-L-galacto-heptose metabolic pathway, more accurately described in seminal literature as the biosynthesis pathway of ADP-L-glycero-β-D-manno-heptose, represents a critical biochemical route in Gram-negative bacteria. It is indispensable for the synthesis of the inner core region of lipopolysaccharide (LPS), a major component of the outer membrane.[1][2] This pathway's unique enzymatic steps and its essentiality for bacterial viability and virulence have positioned it as a promising target for the development of novel antimicrobial agents.[1][3][4] This guide provides an in-depth exploration of the enzymatic cascade, its integration into LPS biosynthesis, detailed experimental methodologies for its study, and a discussion of its potential as a therapeutic target.

Introduction: The Significance of the Heptose Pathway

Lipopolysaccharide (LPS) is a vital structural component of the outer membrane of most Gram-negative bacteria, providing a barrier against toxic compounds and playing a crucial role in the interaction with the host.[1][5] LPS is composed of three domains: the lipid A anchor, the core oligosaccharide, and the O-antigen polysaccharide.[1] The inner core of the oligosaccharide is a conserved region containing unique sugars, primarily 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and L-glycero-D-manno-heptose.[1][6][7] The biosynthesis of this heptose is a multi-step enzymatic process that is essential for the proper assembly and function of LPS.[8] Disruptions in this pathway lead to a "deep-rough" phenotype, characterized by a truncated LPS core, increased sensitivity to hydrophobic antibiotics, and attenuated virulence.[1][2][4]

The Core Pathway: A Step-by-Step Enzymatic Cascade

The biosynthesis of ADP-L-glycero-β-D-manno-heptose begins with the central metabolic intermediate, sedoheptulose-7-phosphate. The pathway proceeds through a series of enzymatic reactions catalyzed by a conserved set of enzymes.[8][9]

The key enzymatic steps are as follows:

-

Isomerization: The pathway initiates with the conversion of sedoheptulose-7-phosphate to D-glycero-D-manno-heptose-7-phosphate, catalyzed by the isomerase GmhA .[6][10]

-

Phosphorylation: The bifunctional enzyme HldE then catalyzes the phosphorylation of D-glycero-D-manno-heptose-7-phosphate at the C1 position, using ATP as the phosphate donor, to yield D-glycero-β-D-manno-heptose-1,7-bisphosphate.[6][7]

-

Dephosphorylation: The phosphatase GmhB specifically removes the phosphate group from the C7 position of D-glycero-β-D-manno-heptose-1,7-bisphosphate, producing D-glycero-β-D-manno-heptose-1-phosphate.[6][8][9]

-

Adenylylation: The second function of the bifunctional enzyme HldE comes into play, transferring an AMP moiety from ATP to D-glycero-β-D-manno-heptose-1-phosphate to form ADP-D-glycero-β-D-manno-heptose.[6]

-

Epimerization: The final step is the epimerization at the C6 position of the heptose, catalyzed by the epimerase HldD (also known as RfaD or WaaD), which converts ADP-D-glycero-β-D-manno-heptose to the final product, ADP-L-glycero-β-D-manno-heptose .[6][8][9]

Biochemical Significance: The Link to Lipopolysaccharide (LPS) Core Biosynthesis

The final product of the pathway, ADP-L-glycero-β-D-manno-heptose, serves as the activated sugar donor for the glycosylation of the inner LPS core.[5] Specific heptosyltransferases, such as WaaC and WaaF in E. coli, utilize this nucleotide-activated heptose to sequentially add heptose residues to the Kdo region of the growing LPS molecule.[5] This process is critical for the structural integrity and biological function of the outer membrane.[1]

Key Enzymes of the Pathway: Catalytic Mechanisms and Regulation

The enzymes of the heptose biosynthetic pathway possess unique catalytic mechanisms that distinguish them from other sugar-modifying enzymes.

| Enzyme | Gene Name(s) | Function | Key Features |

| GmhA | gmhA | Isomerase | Catalyzes the conversion of a ketose phosphate to an aldose phosphate.[6][10] |

| HldE | hldE / rfaE | Bifunctional Kinase/Adenylyltransferase | Possesses two distinct domains for phosphorylation and adenylylation.[6][8] In some bacteria, these functions are encoded by separate genes, hldA (kinase) and hldC (adenylyltransferase).[11] |

| GmhB | gmhB / yaeD | Phosphatase | A member of the haloacid dehalogenase-like (HAD) hydrolase superfamily.[12] |

| HldD | hldD / rfaD / waaD | Epimerase | Catalyzes the inversion of stereochemistry at the C6 position of the heptose.[6][8] |

Experimental Methodologies for Studying the Heptose Pathway

The characterization of the L-glycero-L-galacto-heptose metabolic pathway relies on a combination of genetic, biochemical, and analytical techniques.

Overexpression and Purification of Pathway Enzymes

A common workflow involves the cloning of the genes encoding the pathway enzymes into expression vectors, followed by overexpression in a suitable host such as E. coli, and subsequent purification using affinity chromatography.

In Vitro Reconstitution of the Pathway and Enzyme Assays

The functionality of the purified enzymes can be confirmed by in vitro reconstitution of the pathway, starting from sedoheptulose-7-phosphate and adding the requisite enzymes and cofactors.

Step-by-Step Protocol for a General Enzyme Assay:

-

Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0), MgCl₂, the substrate (e.g., D-sedoheptulose 7-phosphate), and ATP.[1]

-

Enzyme Addition: Initiate the reaction by adding the purified enzyme(s) of interest.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Quenching: Stop the reaction, for example, by heat inactivation or the addition of a quenching agent.

-

Product Analysis: Analyze the reaction products using techniques such as High-Performance Anion-Exchange Chromatography (HPAEC) or mass spectrometry.[1][3][13]

A common method to assay the phosphatase and adenylyltransferase activities is the malachite green assay, which quantifies the release of inorganic phosphate.[11][12]

The Pathway as a Target for Novel Antimicrobial Agents

The essentiality of the heptose biosynthetic pathway for the viability and virulence of many Gram-negative pathogens, coupled with the absence of a similar pathway in mammals, makes its enzymes attractive targets for the development of novel antibiotics.[1][2][3] Inhibition of this pathway can lead to increased susceptibility of bacteria to existing antibiotics.[3][4]

Recent research has focused on identifying inhibitors for the key enzymes in this pathway. For instance, various compounds have been screened for their inhibitory activity against the adenylyltransferase activity of HldC/HldE.[11]

Conclusion and Future Directions

The L-glycero-L-galacto-heptose metabolic pathway is a cornerstone of Gram-negative bacterial physiology, playing a pivotal role in the synthesis of the LPS inner core. A thorough understanding of its enzymatic machinery and regulation is crucial for deciphering the intricacies of bacterial outer membrane biogenesis. The unique enzymatic reactions within this pathway present a fertile ground for the discovery of novel antimicrobial agents that could combat the growing threat of antibiotic resistance. Future research will likely focus on the high-throughput screening of compound libraries to identify potent and specific inhibitors of the heptose biosynthetic enzymes, as well as on elucidating the precise mechanisms of regulation of this vital metabolic route.

References

-

Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363–369. [Link]

-

Li, X., Li, J., & Wang, P. G. (2014). Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. Molecules, 19(11), 17735–17748. [Link]

-

Valvano, M. A., Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., & Messner, P. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363-369. [Link]

-

Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363–369. [Link]

-

Taylor, P. L., Blakely, K. M., DeLuca, M. E., Doyle, C. R., Eason, M. M., Sadat, S., & Tipton, P. A. (2010). Efficient Chemoenzymatic Synthesis of ADP-d-glycero-β-d-manno-Heptose and a Mechanistic Study of ADP-l-glycero-d-manno-Heptose 6-Epimerase. Organic Letters, 12(19), 4308–4311. [Link]

-

Cui, Z., et al. (2024). Characterization of the ADP-β-d-manno-heptose biosynthetic enzymes from two pathogenic Vibrio strains. Applied Microbiology and Biotechnology, 108(1), 81. [Link]

-

Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis Pathway of ADP-L-glycero-beta-D-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363-369. [Link]

-

Nagy, L., Urbán, P., Szebeni, H., & Kilar, F. (2021). The biosynthesis pathway of ADP-L-glycero-β-D-manno-heptose. ResearchGate. [Link]

-

Kim, M. S., Jo, S., Kim, S. H., & Shin, D. H. (2017). General assay for enzymes in the heptose biosynthesis pathways using electrospray ionization mass spectrometry. Applied Microbiology and Biotechnology, 101(11), 4559–4567. [Link]

-

Whitfield, C., & Trent, M. S. (2014). Function and Biogenesis of Lipopolysaccharides. In Bacterial Lipopolysaccharides (pp. 1–21). Springer. [Link]

-

Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Queen's University Belfast Research Portal. [Link]

-

Kim, S., Jo, S., Kim, M. S., & Shin, D. H. (2021). A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 776–784. [Link]

-

Marolda, C. L., Lahoud, F. G., & Valvano, M. A. (2004). Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis. Journal of Bacteriology, 186(19), 6436–6444. [Link]

-

Owczarek, K., Lesiak, M., & Chmiela, M. (2023). A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. International Journal of Molecular Sciences, 24(10), 8887. [Link]

-

ResearchGate. (n.d.). LPS structure and ADP-L-glycero-D-manno-heptose biosynthetic pathway in H. pylori. Retrieved from [Link]

-

ResearchGate. (n.d.). Systematic Synthesis of Inhibitors of the Two First Enzymes of the Bacterial Heptose Biosynthetic Pathway: Towards Antivirulence Molecules Targeting Lipopolysaccharide Biosynthesis. Retrieved from [Link]

-

Chen, Y. T., et al. (2021). Helicobacter pylori GmhB enzyme involved in ADP-heptose biosynthesis pathway is essential for lipopolysaccharide biosynthesis and bacterial virulence. Virulence, 12(1), 1639–1653. [Link]

-

Cui, Z., et al. (2024). Characterization of the ADP-β-d-manno-heptose biosynthetic enzymes from two pathogenic Vibrio strains. Applied Microbiology and Biotechnology, 108(1), 81. [Link]

-

Seregina, T. A., & Fomenko, D. E. (2022). Enzymes of ADP-Heptose Biosynthesis as Targets for the Creation of Broad-Spectrum Antibacterial Drugs. Molecular Biology, 56(6), 937-947. [Link]

-

San Diego State University. (n.d.). Enzyme Assay Protocol. Retrieved from [Link]

-

McNally, D. J., et al. (2006). Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. Biochemistry, 45(15), 4849–4859. [Link]

-

ResearchGate. (n.d.). The schematic diagram of the biosynthesis pathways of ADP-l-β-d-heptose.... Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthesis pathway of ADP-l-glycero-d-manno-heptose. The protein.... Retrieved from [Link]

-

Varki, A., et al. (2015). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. Journal of Biological Chemistry, 290(3), 1685-1696. [Link]

-

ResearchGate. (n.d.). Features of GmhA proteins. Partial alignment of GmhA homologues.... Retrieved from [Link]

Sources

- 1. Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General assay for enzymes in the heptose biosynthesis pathways using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Function and Biogenesis of Lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Helicobacter pylori GmhB enzyme involved in ADP-heptose biosynthesis pathway is essential for lipopolysaccharide biosynthesis and bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Discovery and Natural Sources of L-glycero-L-galacto-Heptose

Introduction

Heptoses, seven-carbon monosaccharides, are relatively rare in nature compared to their hexose and pentose counterparts. However, they play critical roles in the biology of certain organisms, particularly in the structure and function of bacterial cell walls. One such heptose is L-glycero-L-galacto-heptose, a sugar molecule that has garnered interest within the scientific community for its presence in specific natural sources and its potential implications in microbiology and immunology. This technical guide provides a comprehensive overview of the discovery and natural occurrences of L-glycero-L-galacto-heptose, intended for researchers, scientists, and professionals in drug development.

The Discovery of Heptoses in the Bacterial World

The journey to understanding L-glycero-L-galacto-heptose begins with the broader discovery of heptoses as integral components of bacterial lipopolysaccharides (LPS). LPS, a major constituent of the outer membrane of Gram-negative bacteria, is a complex molecule composed of a lipid A moiety, a core oligosaccharide, and an O-antigen polysaccharide.[1][2] The core region, particularly the inner core, is highly conserved across many bacterial species and is characterized by the presence of unique sugars, including 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and heptoses.[2][3][4]

Early investigations into the chemical composition of bacterial cell walls led to the identification of these unusual seven-carbon sugars. One of the most common heptoses found in the LPS inner core is L-glycero-D-manno-heptose.[3][5] This discovery was pivotal as it highlighted a significant structural difference between the cell surfaces of Gram-negative bacteria and eukaryotic cells, opening avenues for targeted antimicrobial therapies. The enzymes involved in the biosynthesis of these heptoses are unique to bacteria, making them attractive targets for the development of novel antibiotics.[4]

While L-glycero-D-manno-heptose is the more prevalent isomer, other stereoisomers, including L-glycero-L-galacto-heptose, have also been identified in nature, albeit in more specific contexts.

Natural Sources of L-glycero-L-galacto-Heptose

The primary and most well-documented natural source of various heptose isomers, including the family to which L-glycero-L-galacto-heptose belongs, is the lipopolysaccharide (LPS) of Gram-negative bacteria.[2] The inner core of the LPS is a critical structural element, and its biosynthesis requires a series of enzymatic steps to produce nucleotide-activated heptose precursors.[1]

While the search results specifically mentioning "L-glycero-L-galacto-heptose" are limited, the biosynthesis of various heptose isomers in bacteria provides a framework for understanding its potential origins. For instance, the biosynthesis of GDP-d-glycero-α-l-galacto-heptose has been studied in Campylobacter jejuni.[6] This suggests that the enzymatic machinery for producing galactose-configured heptoses exists in bacteria.

Furthermore, a study on the biosynthesis of D- and L-glycero-L-galacto-octulose in red clover leaves from pentoses and hexoses suggests that pathways for the formation of galacto-configured higher-carbon sugars exist in the plant kingdom, mediated by enzymes like transketolase and aldolase.[7] While this is an octulose and not a heptose, it points to the metabolic potential for the synthesis of such sugar configurations in plants.

One search result indicates that L-glycero-L-galacto-heptose has been found in the Australian sea urchin Strongylocentrotus franciscanus.[8] This finding is significant as it suggests that the occurrence of this specific heptose is not limited to the microbial world and can be found in marine invertebrates.

Table 1: Documented and Potential Natural Sources of L-glycero-L-galacto-Heptose and Related Isomers

| Organism/Source | Component | Isomer(s) |

| Gram-negative bacteria | Lipopolysaccharide (LPS) inner core | Primarily L-glycero-D-manno-heptose; other isomers possible |

| Campylobacter jejuni | Capsular Polysaccharide | GDP-d-glycero-α-l-galacto-heptose[6] |

| Chromobacterium violaceum | Specific Polysaccharide | D-glycero-D-galactoheptose[9][10] |

| Kenland red clover (Trifolium pratense) | Leaves (experimentally induced) | D-glycero-L-galacto-octulose, L-glycero-L-galacto-octulose[7] |

| Australian sea urchin (Strongylocentrotus franciscanus) | Not specified | L-glycero-L-galacto-heptose[8] |

Biosynthesis of Heptoses in Bacteria: A General Overview

The biosynthesis of heptoses in Gram-negative bacteria is a complex enzymatic process that starts from sedoheptulose 7-phosphate.[1] This precursor is converted through a series of steps into a nucleotide-activated form, typically ADP-L-glycero-D-manno-heptose, which then serves as the donor for the heptosyltransferases that incorporate the heptose into the LPS core.[1][2]

The general pathway involves the following key steps:

-

Isomerization: Sedoheptulose 7-phosphate is isomerized to D-glycero-D-manno-heptose 7-phosphate.

-

Phosphorylation: A kinase adds a phosphate group to the C-1 position, forming D-glycero-D-manno-heptose 1,7-bisphosphate.

-

Dephosphorylation: A phosphatase removes the phosphate group from the C-7 position, yielding D-glycero-D-manno-heptose 1-phosphate.

-

Adenylylation: An adenylyltransferase activates the heptose 1-phosphate with ATP to form ADP-D-glycero-D-manno-heptose.

-

Epimerization: An epimerase converts ADP-D-glycero-D-manno-heptose to the final product, ADP-L-glycero-D-manno-heptose.[1]

The existence of different heptose isomers, such as L-glycero-L-galacto-heptose, suggests variations in this biosynthetic pathway, likely involving different epimerases or other modifying enzymes that act on the common precursors. The study of heptose biosynthesis in Campylobacter jejuni reveals the presence of C4-dehydrogenases, C4/6-dehydratases, C3-epimerases, and C4-reductases, which contribute to the diversity of heptose structures in its capsular polysaccharides.[6]

Diagram: Generalized Biosynthetic Pathway of ADP-L-glycero-D-manno-Heptose

Caption: A simplified workflow of the biosynthesis of ADP-L-glycero-D-manno-heptose.

Experimental Protocols for Isolation and Characterization

The isolation and characterization of heptoses from natural sources require a multi-step approach, beginning with the extraction of the polysaccharide material and culminating in detailed structural analysis.

Protocol 1: Isolation of Heptose-Containing Polysaccharides from Bacteria

This protocol provides a general framework for the extraction of lipopolysaccharides from Gram-negative bacteria.

-

Bacterial Culture and Harvest:

-

Grow the bacterial strain of interest in a suitable liquid medium to a high cell density.

-

Harvest the bacterial cells by centrifugation.

-

Wash the cell pellet with phosphate-buffered saline (PBS) to remove residual media components.

-

-

LPS Extraction (Hot Phenol-Water Method):

-

Resuspend the bacterial pellet in distilled water.

-

Add an equal volume of hot (65-70°C) 90% phenol.

-

Stir the mixture vigorously at the same temperature for 30-60 minutes.

-

Cool the mixture on ice and then centrifuge to separate the phases.

-

The LPS will be in the aqueous (upper) phase. Carefully collect this phase.

-

Repeat the extraction of the phenol phase with water to maximize the yield.

-

Combine the aqueous phases and dialyze extensively against distilled water to remove phenol.

-

Lyophilize the dialyzed solution to obtain the crude LPS extract.

-

-

Purification of LPS:

-

Further purification can be achieved by ultracentrifugation to pellet the LPS.

-

Enzymatic digestion with RNase, DNase, and proteases can be used to remove contaminating nucleic acids and proteins.

-

Protocol 2: Hydrolysis and Monosaccharide Analysis

Once the polysaccharide is isolated, it must be hydrolyzed to its constituent monosaccharides for analysis.

-

Acid Hydrolysis:

-

Hydrolyze the purified polysaccharide (e.g., LPS) with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) at elevated temperatures. The conditions (acid concentration, temperature, and time) should be optimized to release the heptoses without significant degradation.

-

-

Monosaccharide Separation (Chromatography):

-

The resulting monosaccharide mixture can be separated using various chromatographic techniques:

-

Paper Chromatography: A classical method for separating sugars.

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A highly sensitive and resolving method for carbohydrate analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The monosaccharides are first derivatized (e.g., as alditol acetates or trimethylsilyl ethers) before analysis.

-

-

-

Structural Characterization:

-

Mass Spectrometry (MS): Provides information on the molecular weight of the monosaccharides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the stereochemistry and linkage of the sugar residues.

-

Diagram: Experimental Workflow for Heptose Isolation and Characterization

Caption: A flowchart illustrating the key stages in the isolation and analysis of heptoses.

Conclusion and Future Directions

The study of L-glycero-L-galacto-heptose and other rare heptoses is a specialized but important field in glycobiology and microbiology. While the primary natural sources of heptoses are the lipopolysaccharides of Gram-negative bacteria, the discovery of L-glycero-L-galacto-heptose in a marine invertebrate suggests that our understanding of its distribution in nature may be incomplete.

Future research should focus on:

-

Screening a wider range of organisms: A systematic search for L-glycero-L-galacto-heptose in various natural sources, including marine organisms, plants, and diverse bacterial species, could reveal new occurrences.

-

Elucidating biosynthetic pathways: Characterizing the specific enzymes responsible for the synthesis of L-glycero-L-galacto-heptose will provide insights into its metabolic origins and potential for chemoenzymatic synthesis.

-

Investigating biological activity: The role of L-glycero-L-galacto-heptose in biological systems, particularly its interactions with the immune system, warrants further investigation. Understanding these interactions could lead to the development of new adjuvants, immunomodulators, or diagnostic markers.

The continued exploration of the discovery and natural sources of L-glycero-L-galacto-heptose will undoubtedly contribute to our fundamental knowledge of carbohydrate chemistry and its role in the complex interplay between different organisms.

References

-

McNally, D. J., Islam, S. T., V-Girard, M., & Brisson, J. R. (2006). Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. Biochemistry, 45(24), 7489–7500. [Link]

-

Davies, D. A. (1957). The isolation of d-glycero-d-galactoheptose and other sugar components from the specific polysaccharide of Chromobacterium violaceum (BN). Biochemical Journal, 66(3), 562–567. [Link]

-

Maclennan, A. P., & Davies, D. A. L. (1957). The Isolation of D-Glycero-D-Galactoheptose and Other Sugar Components From the Specific Polysaccharide of Chromobacterium Violaceum (BN). Biochemical Journal, 66(3), 562-567. [Link]

-

Creuzenet, C., & Lam, J. S. (2001). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. Journal of Biological Chemistry, 276(48), 45036–45045. [Link]

-

Valverde, M., & Creuzenet, C. (2004). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 186(22), 7584–7594. [Link]

-

Drwińska, K., & Knapska, K. (2023). A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. International Journal of Molecular Sciences, 24(10), 8886. [Link]

-

Taylor, E. A. (2017). The Glycosyltransferases of LPS Core: A Review of Four Heptosyltransferase Enzymes in Context. International Journal of Molecular Sciences, 18(11), 2269. [Link]

-

ResearchGate. (n.d.). Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. Retrieved from [Link]

-

Stanetty, C., & Baxendale, I. R. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry, 8, 683. [Link]

-

National Center for Biotechnology Information. (n.d.). glycero-galacto-Heptose. PubChem Compound Database. Retrieved from [Link]

-

Valvano, M. A., & Creuzenet, C. (2004). Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis. Journal of Bacteriology, 186(11), 3367–3376. [Link]

-

Williams, D. T., & Williams, M. W. (1968). Biosynthesis of D- and L-glycero-L-galacto-octulose from pentoses and hexoses. Biochimica et Biophysica Acta (BBA) - General Subjects, 165(2), 329–331. [Link]

-

Human Metabolome Database. (2021). Showing metabocard for d-Glycero-d-galacto-heptose (HMDB0253107). Retrieved from [Link]

Sources

- 1. Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Glycosyltransferases of LPS Core: A Review of Four Heptosyltransferase Enzymes in Context - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biosynthesis of D- and L-glycero-L-galacto-octulose from pentoses and hexoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. The isolation of d-glycero-d-galactoheptose and other sugar components from the specific polysaccharide of Chromobacterium violaceum (BN) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.amanote.com [research.amanote.com]

An In-Depth Technical Guide to the Synthesis of L-glycero-L-galacto-Heptose and its Precursors

Foreword: Navigating the Synthesis of a Rare Heptose

Heptoses, seven-carbon monosaccharides, are critical components of various bacterial polysaccharides and glycoconjugates, playing pivotal roles in structural integrity and host-pathogen interactions. While the synthesis of common heptoses like L-glycero-D-manno-heptose is well-documented, the stereoisomer L-glycero-L-galacto-heptose remains a rare and synthetically challenging target. This guide provides a comprehensive overview of the precursor molecules and proposes a robust synthetic strategy for L-glycero-L-galacto-heptose, drawing upon established principles of carbohydrate chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of glycobiology, medicinal chemistry, and microbiology.

The Significance of Heptoses in Biological Systems

Heptoses are integral components of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria, contributing to the structural stability of the outer membrane.[1][2] The unique stereochemistry of these seven-carbon sugars can influence the immunological properties of the bacteria. While L-glycero-D-manno-heptose is a well-studied component of many bacterial cell walls, the biological role of L-glycero-L-galacto-heptose is less understood, having been identified in marine invertebrates such as the Australian sea urchin Strongylocentrotus franciscanus.[3] The limited natural abundance and the challenging synthesis of this rare heptose have constrained further investigation into its biological functions and potential therapeutic applications.

Precursor Molecules: The Foundation of Heptose Synthesis

The synthesis of heptoses can be approached from both biosynthetic and chemical perspectives. Understanding the common precursors is fundamental to designing a successful synthetic route.

Biosynthetic Precursors: A Lesson from Nature

In the realm of biosynthesis, the synthesis of ADP-L-glycero-β-D-manno-heptose in organisms like Escherichia coli is a well-elucidated pathway that provides valuable insights into potential starting materials and enzymatic transformations.[4][5] This intricate process begins with the ketose phosphate precursor, D-sedoheptulose-7-phosphate .[4] A series of enzymatic reactions involving an isomerase (GmhA), a bifunctional kinase/adenylyltransferase (HldE), a phosphatase (GmhB), and an epimerase (HldD) orchestrate the conversion of this precursor into the final activated heptose.[4][5]

While a specific biosynthetic pathway for L-glycero-L-galacto-heptose is not well-documented, the principles of enzymatic conversion, particularly epimerization, suggest that related heptose intermediates could potentially serve as precursors.

Chemical Synthesis Precursors: Building Blocks for Stereocontrolled Synthesis

For the chemical synthesis of heptoses, readily available hexoses serve as the most common and logical starting materials. The choice of the precursor hexose is dictated by the desired stereochemistry of the target heptose. For the synthesis of L-glycero-L-galacto-heptose, L-galactose emerges as the most suitable precursor due to its inherent L-configuration and the galacto stereochemistry of its hydroxyl groups.

Other hexoses that have been successfully employed for the synthesis of different heptose isomers include:

-

D-Mannose : A common precursor for the synthesis of D-glycero-D-manno-heptose.[6]

-

L-Lyxose and D-Ribose : Utilized in diastereoselective Mukaiyama-type aldol reactions to access L-glycero-D-manno-heptose and D-glycero-D-manno-heptose, respectively.[7]

The following table summarizes the key precursor molecules and their corresponding target heptoses in established synthetic routes.

| Precursor Molecule | Synthetic Approach | Target Heptose Stereoisomer | Reference(s) |

| D-Sedoheptulose-7-phosphate | Biosynthesis | ADP-L-glycero-β-D-manno-heptose | [4],[5] |

| D-Mannose | Chemical Synthesis | D-glycero-D-manno-heptose | [6] |

| L-Lyxose | Chemical Synthesis | L-glycero-D-manno-heptose | [7] |

| D-Ribose | Chemical Synthesis | D-glycero-D-manno-heptose | [7] |

| L-Galactose | Proposed Chemical Synthesis | L-glycero-L-galacto-heptose | - |

Proposed Synthetic Strategy for L-glycero-L-galacto-Heptose from L-Galactose

Given the scarcity of published protocols for the direct synthesis of L-glycero-L-galacto-heptose, this guide proposes a plausible and scientifically sound chemical synthesis strategy starting from the readily available precursor, L-galactose. This multi-step synthesis involves strategic protection of hydroxyl groups, chain elongation at the C-6 position, and stereocontrolled reduction to establish the desired stereochemistry.

The proposed synthetic workflow is depicted in the following diagram:

Caption: Proposed synthetic workflow for L-glycero-L-galacto-Heptose.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Protection of L-Galactose

The initial step involves the selective protection of the hydroxyl groups of L-galactose to prevent unwanted side reactions and to facilitate the selective oxidation of the C-6 primary alcohol. A common strategy is the formation of acetonide protecting groups.

-

Protocol:

-

Suspend L-galactose in anhydrous acetone.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a weak base (e.g., sodium bicarbonate).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting diacetonide-protected L-galactose by column chromatography.

-

Step 2: Oxidation of the C-6 Hydroxyl Group

With the other hydroxyl groups protected, the primary alcohol at the C-6 position can be selectively oxidized to an aldehyde.

-

Protocol:

-

Dissolve the protected L-galactose in a suitable solvent (e.g., dichloromethane).

-

Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction mixture to isolate the C-6 aldehyde.

-

Step 3: Chain Elongation via Wittig Reaction

The C-6 aldehyde is then subjected to a chain elongation reaction. A Wittig reaction using a suitable ylide, such as methoxymethylenetriphenylphosphorane, is a well-established method for one-carbon homologation.

-

Protocol:

-

Prepare the Wittig reagent by reacting methoxymethyltriphenylphosphonium chloride with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent (e.g., THF) at low temperature.

-

Add a solution of the C-6 aldehyde in the same solvent to the ylide solution.

-

Allow the reaction to proceed to completion.

-

Quench the reaction and extract the desired enol ether product.

-

Step 4: Stereoselective Dihydroxylation

The newly formed double bond in the heptenitol intermediate is then dihydroxylated to introduce the two new hydroxyl groups at C-6 and C-7. The stereochemical outcome of this step is crucial for obtaining the desired L-glycero configuration. The use of osmium tetroxide (OsO₄) with a suitable co-oxidant is a standard method for syn-dihydroxylation. The stereoselectivity can often be influenced by the existing stereocenters in the molecule.

-

Protocol:

-

Dissolve the heptenitol intermediate in a mixture of acetone and water.

-

Add a catalytic amount of osmium tetroxide and a stoichiometric amount of a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO).

-

Stir the reaction mixture until the starting material is consumed.

-

Quench the reaction with sodium sulfite.

-

Extract the product and purify by column chromatography to separate the diastereomers.

-

Step 5: Deprotection

The final step involves the removal of all protecting groups to yield the free L-glycero-L-galacto-heptose.

-

Protocol:

-

Dissolve the protected heptose in an acidic aqueous solution (e.g., aqueous trifluoroacetic acid).

-

Heat the reaction mixture to hydrolyze the acetonide groups.

-

Neutralize the solution and remove the solvent under reduced pressure.

-

Purify the final product by recrystallization or chromatography.

-

Alternative and Emerging Synthetic Approaches

While the proposed chemical synthesis provides a logical pathway, other methodologies warrant consideration, particularly those that may offer improved stereocontrol or efficiency.

Chemoenzymatic Synthesis

The use of enzymes in organic synthesis offers the potential for high stereoselectivity under mild reaction conditions. While a dedicated enzymatic pathway for L-glycero-L-galacto-heptose is not known, the exploration of aldolases and epimerases could open new avenues. For instance, an aldolase could potentially catalyze the condensation of a five-carbon aldehyde with dihydroxyacetone phosphate to form a heptose precursor. Subsequent epimerization at specific centers could then lead to the desired stereoisomer.

Calcium-Mediated Synthesis

Conclusion and Future Perspectives

The synthesis of L-glycero-L-galacto-heptose presents a significant challenge due to the precise stereochemical control required. This guide has outlined the key precursor molecules and proposed a detailed, albeit hypothetical, synthetic route starting from the logical precursor, L-galactose. The successful execution of this synthesis would provide access to a rare and biologically interesting molecule, enabling further investigation into its role in biological systems and its potential as a therapeutic agent or a molecular probe.

Future research should focus on the practical implementation of the proposed synthetic route, with a particular emphasis on optimizing the stereoselectivity of the dihydroxylation step. Furthermore, the exploration of chemoenzymatic and novel metal-mediated synthetic strategies could provide more efficient and elegant solutions for accessing this and other rare heptose isomers. The development of robust synthetic methodologies is paramount to unlocking the full potential of these unique seven-carbon sugars in drug discovery and chemical biology.

References

-

Wang, J., Rong, J., Lou, Q., Zhu, Y., & Yang, Y. (2020). Synthesis of l-glycero- and d-glycero-d-manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2. Organic Letters, 22(20), 8018–8022. [Link]

-

Sasaki, K., Shinotsuka, Y., Nakajima, R., Ogawa, K., Takise, K., Takeuchi, Y., & Tanaka, H. (2024). Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone. Organic & Biomolecular Chemistry. [Link]

-

Stanetty, C., & Baxendale, I. R. (2015). Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. ResearchGate. [Link]

-

Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Journal of bacteriology, 184(2), 363–369. [Link]

-

Wikipedia. (2023). Heptose. [Link]

-

Stanetty, C., & Baxendale, I. R. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry, 8, 679. [Link]

-

Read, J. A., & Tanner, M. E. (2007). Intermediate release by ADP-L-glycero-D-manno-heptose 6-epimerase. Biochemistry, 46(20), 6149–6155. [Link]

-

Sauvageau, J., Bhasin, M., Guo, C. X., Adekoya, I. A., Gray-Owen, S. D., Oscarson, S., & Guazzelli, L. (2017). Alternate synthesis to d-glycero-β-d-manno-heptose 1,7-biphosphate. Carbohydrate research, 450, 38–42. [Link]

-

Williams, H. J., & Williams, D. B. G. (2018). Biosynthesis of D- and L-glycero-L-galacto-octulose from pentoses and hexoses. PubMed. [Link]

-

Crich, D., & Banerjee, A. (2005). Synthesis and stereoselective glycosylation of D- and L-glycero-beta-D-manno-heptopyranoses. Organic letters, 7(7), 1395–1398. [Link]

-

Xia, T. Y., Li, Y. B., Yin, Z. J., Meng, X. B., Li, S. C., & Li, Z. J. (2014). Synthesis of L-glucose and L-galactose derivatives from D-sugars. Chinese Chemical Letters, 25(6), 923-927. [Link]

-

Zamyatina, A., & Kosma, P. (2011). Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside. Carbohydrate research, 346(10), 1261–1267. [Link]

-

Zamyatina, A., & Kosma, P. (2013). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. Molecules, 27(21), 7453. [Link]

-

Creuzenet, C., & Lam, J. S. (2014). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. The Journal of biological chemistry, 289(26), 18033–18044. [Link]

-

Creuzenet, C. (2019). Biosynthesis of GDP-d- glycero-α-d- manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. Biochemistry, 58(37), 3893–3902. [Link]

Sources

- 1. Heptose - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold [frontiersin.org]

- 3. biosynth.com [biosynth.com]

- 4. Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glycero-galacto-Heptose | C7H14O7 | CID 219662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stereoselective synthesis of d - glycero - d - manno -heptose-1β,7-bisphosphate (HBP) from d -mannurono-2,6-lactone - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00139G [pubs.rsc.org]

- 7. Synthesis of l- glycero- and d- glycero-d- manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Enzymatic Machinery of the ADP-L-glycero-β-D-manno-heptose Biosynthetic Pathway: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Heptose Biosynthetic Pathway in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria presents a formidable barrier, contributing significantly to their intrinsic resistance to a wide array of antibiotics. A critical component of this membrane is the lipopolysaccharide (LPS), a complex glycolipid that plays a vital role in maintaining structural integrity and protecting the bacterium from hostile environments.[1][2] The inner core of the LPS is a highly conserved region, typically containing 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) and L-glycero-D-manno-heptose (L,D-heptose).[1][3][4] The biosynthesis of this heptose moiety is a specialized and essential pathway, making the enzymes involved attractive targets for the development of novel antibacterial agents and antibiotic adjuvants.[2][5][6][7]

This technical guide provides an in-depth exploration of the core enzymes involved in the ADP-L-glycero-β-D-manno-heptose biosynthetic pathway. We will delve into the mechanistic details of each enzymatic step, discuss the rationale behind common experimental approaches to study this pathway, and provide validated protocols for researchers in the field. The focus is on providing a comprehensive understanding to facilitate further research and the development of inhibitors that can disarm the protective shield of Gram-negative pathogens.

The Core Enzymatic Cascade: A Step-by-Step Elucidation

The biosynthesis of ADP-L-glycero-β-D-manno-heptose from the precursor sedoheptulose 7-phosphate is a multi-step enzymatic process. In organisms like Escherichia coli, this pathway involves four key enzymes: GmhA, HldE (which is a bifunctional enzyme, in some species its functions are carried out by two separate enzymes, HldA and HldC), GmhB, and HldD.[1][8][9]

Visualizing the Pathway

Caption: The ADP-L-glycero-β-D-manno-heptose biosynthetic pathway.

GmhA: The Initiating Isomerase

The first committed step in the pathway is the isomerization of D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate, a reaction catalyzed by D-sedoheptulose 7-phosphate isomerase, also known as GmhA.[2][10][11] This enzyme plays a crucial role in directing carbon flux towards heptose biosynthesis.

-

Mechanism and Structure: GmhA is a metalloenzyme, typically utilizing a zinc ion in its active site to facilitate the isomerization reaction.[10] The proposed mechanism proceeds through a zinc-stabilized enediol intermediate.[2][10][11] Structurally, GmhA often forms a homotetramer.[10] The active site is located in a cleft, and substrate binding induces conformational changes.[2][10]

-

Significance: Disruption of GmhA activity leads to the production of truncated LPS, which in turn increases the susceptibility of Gram-negative bacteria to hydrophobic antibiotics.[10] This makes GmhA a promising target for the development of antibiotic adjuvants.[2][10][11]

HldE: A Bifunctional Kinase and Adenylyltransferase

Following the initial isomerization, the pathway continues with two sequential reactions often catalyzed by a single bifunctional protein, HldE.[1][12] In some bacteria, these two activities are carried out by two separate enzymes, HldA (kinase) and HldC (adenylyltransferase).[13][14]

-

Kinase Activity (HldE Domain I / HldA): The N-terminal domain of HldE possesses kinase activity, phosphorylating D-glycero-D-manno-heptose 7-phosphate at the C-1 position to yield D-glycero-β-D-manno-heptose 1,7-bisphosphate.[14][15][16] This reaction requires ATP as the phosphate donor.[1][9]

-

Adenylyltransferase Activity (HldE Domain II / HldC): The C-terminal domain of HldE functions as an adenylyltransferase.[16] It catalyzes the transfer of an AMP moiety from ATP to D-glycero-D-manno-heptose 1-phosphate, forming ADP-D-glycero-D-manno-heptose.[13]

-

Structural Insights: The N-terminal kinase domain of HldE belongs to the ribokinase superfamily, while the C-terminal adenylyltransferase domain is a member of the cytidylyltransferase superfamily.[16][17] The bifunctional nature of HldE in many pathogens makes it an attractive target for inhibitors that could disrupt two steps of the pathway simultaneously.[5][6]

GmhB: The Specific Phosphatase

The intermediate D-glycero-β-D-manno-heptose 1,7-bisphosphate is dephosphorylated at the C-7 position by the enzyme D,D-heptose 1,7-bisphosphate phosphatase, or GmhB.[1][8][9] This reaction yields D-glycero-D-manno-heptose 1-phosphate, the substrate for the adenylyltransferase activity of HldE.

-